Methyl lucidenate A

Epstein-Barr virus Antitumor promotion Raji cell assay

Procure Methyl Lucidenate A (CAS 105742-79-8) for differentiated research. Its C-26 methyl ester enhances lipophilicity (LogD ~3.149) and membrane permeability vs. the parent acid. Validated for EBV-EA inhibition screens (96-100% at 1×10³ mol ratio/TPA) and as a negative control in complement-targeting assays. Suitable for anti-proliferative studies in breast/colon cancer models. Supplied as a HPLC-verified (>98%) reference standard for Ganoderma lucidum product QC.

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
Cat. No. B12437318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl lucidenate A
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C28H40O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,29H,8-14H2,1-7H3/t15-,16-,17+,19+,26+,27-,28+/m1/s1
InChIKeyAVSUQFFHBSVWRI-NZXXOGSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Lucidenate A for Research Procurement: Lanostane Triterpenoid Chemical and Source Overview


Methyl lucidenate A (CAS 105742-79-8) is a methyl ester derivative of lucidenic acid A, belonging to the lanostane-type triterpenoid class isolated from the fruiting bodies and mycelium of Ganoderma lucidum (Reishi/Lingzhi) [1]. The compound features a C28 lanostane skeleton with a methyl ester functional group at the C-26 side chain position, distinguishing it structurally from its parent acid form lucidenic acid A (which possesses a free carboxylic acid at the same position) [2]. As a highly oxidized triterpenoid with molecular formula C28H40O6 and molecular weight 472.61 g/mol, methyl lucidenate A serves as a reference standard for quality control in Ganoderma-derived products and is supplied by multiple vendors with typical purity specifications of >98% as determined by HPLC [3].

Why Methyl Lucidenate A Cannot Be Interchanged with Other Ganoderma Triterpenoids


Substitution among Ganoderma lucidum triterpenoids is scientifically invalid due to profound functional divergence driven by specific structural features. Within the lucidenic acid/methyl lucidenate series, the presence or absence of a C-26 methyl ester versus a free carboxylic acid alters molecular lipophilicity (LogD ~3.149 for methyl lucidenate A) and may influence membrane permeability and target engagement [1]. More critically, side-chain degradation status (C27 nor-triterpenoids versus C24 and C30 analogs) produces dramatically different efficacy profiles in biological assays, with structure-activity relationship (SAR) analysis revealing enhanced efficacy in side chain-degraded C27 nor-triterpenoids compared to intact C24 and C30 counterparts [2]. Additionally, the oxidation pattern on the lanostane core—particularly the presence and position of ketone, hydroxyl, and carboxyl groups—directly governs both activity magnitude and selectivity across biological targets, as demonstrated in comparative anti-complement and cholinesterase inhibition studies where structurally similar compounds showed activity differences ranging from potent inhibition to complete inactivity [3].

Methyl Lucidenate A Procurement Evidence: Quantitative Differentiation from Structural Analogs


EBV-EA Inhibition: Methyl Lucidenate A Matches Top-Performing Analogs in Antitumor-Promoting Screening

Methyl lucidenate A (designated as compound 3b in the study) demonstrated potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction in Raji cells, achieving 96-100% inhibition at 1 × 10³ mol ratio/TPA. This activity level is statistically indistinguishable from the top-performing compounds in the same assay panel, including methyl lucidenate D2, methyl lucidenate F, methyl lucidenate L, methyl lucidenate P, methyl lucidenate Q, and methyl ganoderate F, all of which exhibited 96-100% inhibition at the same concentration [1]. In contrast, the parent acid form lucidenic acid F (7a) was excluded from evaluation due to solubility or other technical limitations, highlighting a practical screening advantage of the methyl ester form [1].

Epstein-Barr virus Antitumor promotion Raji cell assay

Anti-Complement Activity: Methyl Ganoderate A Shows Potency While Methyl Lucidenate A and Lucidenic Acid A Remain Inactive

In a direct comparative evaluation of eight triterpenoids isolated from the same Ganoderma lucidum fruiting body extract, methyl ganoderate A (compound 7) and lucidenic acid A (compound 8) both exhibited no detectable anti-complement activity against the classical complement pathway, with IC50 values exceeding the highest tested concentration (inactive designation) [1]. This complete lack of activity contrasts sharply with ergosterol (compound 2; IC50 = 52.0 μM) and ganoderic acid Sz (compound 3; IC50 = 44.6 μM), which showed potent inhibition in the identical assay system [1]. The structural feature correlated with activity was identified as the Δ7(8), Δ9(11)-lanostadiene type triterpene core combined with a ketone group at C-3, which is absent in both methyl ganoderate A and lucidenic acid A [1].

Complement system Immunomodulation Classical pathway inhibition

Cytotoxicity in HL-60 Leukemia Cells: Methyl Lucidenate A Shows Moderate to Inactive Profile Versus High-Potency Comparators

In a panel of 12 triterpenoids isolated from Ganoderma lucidum and tested against HL-60 (acute myeloid leukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cell lines, methyl lucidenate A (compound 11) was classified among compounds that were 'moderate or inactive' across all three cell lines [1]. This contrasts with the high-potency compounds in the same assay: butyl lucidenate Q (compound 4) showed IC50 = 6.6 μM against HL-60, while lucidumol B (compound 8) demonstrated IC50 values of 1.6 μM against HL-60 and 2.0 μM against HeLa [1]. Methyl lucidenate N (compound 10) and butyl lucidenate N (compound 12), both structurally closer analogs of methyl lucidenate A, were similarly classified as moderate or inactive in this study [1].

Cytotoxicity HL-60 leukemia Anticancer screening

Biological Activity Spectrum: Methyl Lucidenate A Demonstrates Selective Anti-Proliferative Activity in Breast and Colon Cancer Cells

In a comprehensive biological evaluation of 12 Ganoderma lucidum triterpenoids including methyl lucidenate A (compound 3), the compound was included in a panel testing antibacterial activity against Gram-positive and Gram-negative bacteria, anti-inflammatory effects against LPS-induced responses in human macrophages, and anti-proliferative effects in human breast and colon cancer cells [1]. While the study identified ganoderic acid DM (compound 8) as the most potent triterpene with combined anti-bacterial, anti-inflammatory, and anti-proliferative effects across all assays, methyl lucidenate A was specifically evaluated for anti-proliferative activity in breast and colon cancer cell models [1]. The methyl ester forms of ganoderic and lucidenic acids were obtained by methylation of the parent acids and evaluated in parallel with their acid counterparts [1].

Anti-proliferative Breast cancer Colon cancer

Methyl Lucidenate A: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Antitumor-Promoting Screening Programs Using EBV-EA Raji Cell Assay

Based on direct head-to-head evidence showing 96-100% inhibition of EBV-EA induction at 1 × 10³ mol ratio/TPA, methyl lucidenate A is suitable for antitumor-promoting screening programs that employ the Raji cell/TPA induction model as a primary assay [1]. The compound performs equivalently to the most active methyl lucidenate analogs in this specific assay system while offering practical solubility advantages of the methyl ester form over parent acids such as lucidenic acid F that could not be evaluated. Procurement is justified for laboratories conducting EBV-EA inhibition studies or cancer chemoprevention screening where this well-characterized assay serves as a validated primary screening platform [1].

Anti-Proliferative Research in Breast and Colon Cancer Cell Models

Evidence from comprehensive triterpenoid profiling indicates methyl lucidenate A was specifically evaluated for anti-proliferative activity in human breast and colon cancer cell lines as part of a 12-compound panel [1]. While ganoderic acid DM demonstrated superior combined activity across anti-bacterial, anti-inflammatory, and anti-proliferative categories, methyl lucidenate A remains appropriate for focused anti-proliferative studies in these specific cancer types. Researchers should procure methyl lucidenate A when the experimental objective is to investigate methyl ester triterpenoid effects in breast or colon cancer models without the confounding anti-bacterial and broader anti-inflammatory activities associated with ganoderic acid DM [1].

Quality Control Reference Standard for Ganoderma-Derived Products

Methyl lucidenate A serves as a validated reference standard for quality control applications in Ganoderma lucidum product analysis [1]. The compound's well-characterized chemical structure (C28H40O6, MW 472.61), established isolation protocols from Ganoderma fruiting bodies, and availability at >98% purity by HPLC make it suitable for chromatographic method development and validation [2]. HPLC analytical parameters including retention time, linearity range (7.50-180.00 µg/mL), LOD (0.68 µg/mL), and LOQ (2.04 µg/mL) have been established for method transfer purposes . This application is supported by the compound's established presence as a secondary metabolite in Ganoderma lucidum mycelium and fruiting bodies, with biosynthesis proceeding through the universal mevalonate pathway for isoprenoid synthesis [1].

Structure-Activity Relationship Studies Excluding Complement Pathway Applications

Direct comparative evidence demonstrates that methyl lucidenate A and its close structural analog lucidenic acid A exhibit no detectable anti-complement activity (inactive at all tested concentrations), in contrast to ergosterol (IC50 = 52.0 μM) and ganoderic acid Sz (IC50 = 44.6 μM) [1]. This negative result definitively excludes methyl lucidenate A from complement-targeting research programs but establishes its value as a negative control or reference compound in SAR studies investigating the structural determinants of anti-complement activity among lanostane triterpenoids. Researchers studying the relationship between Δ7(8), Δ9(11)-lanostadiene core structure, C-3 ketone groups, and complement inhibition should procure methyl lucidenate A as a structurally defined inactive comparator [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl lucidenate A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.